molecular formula C13H21NO B13014757 (2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol

(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol

Cat. No.: B13014757
M. Wt: 207.31 g/mol
InChI Key: YEGLJTBUJZHJCW-LBPRGKRZSA-N
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Description

(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol is a chiral amino alcohol with the molecular formula C₁₃H₂₁NO, featuring a tert-butyl-substituted phenyl ring, an amino group, and a hydroxyl group. Its stereochemical configuration at the second carbon atom (S-configuration) and bulky tert-butyl substituent contribute to its unique physicochemical properties, making it a valuable intermediate in pharmaceuticals and asymmetric synthesis . The compound’s synthesis often involves reductive amination of 4-tert-butylbenzaldehyde with chiral amines, optimized for high enantiomeric purity and yield .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m0/s1

InChI Key

YEGLJTBUJZHJCW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amine.

    Reductive Amination: The key step involves the reductive amination of 4-tert-butylbenzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(tert-butyl)benzaldehyde or 4-(tert-butyl)acetophenone.

    Reduction: Formation of 4-(tert-butyl)phenethylamine.

    Substitution: Formation of tosylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol has been utilized as a scaffold in the development of new therapeutic agents. Its structural characteristics allow for modifications that enhance biological activity. For instance, studies have demonstrated its efficacy as a selective modulator of specific receptors, which can lead to the development of drugs targeting metabolic disorders.

Case Study: PPARγ Agonists

Recent research has explored the synthesis of derivatives based on this compound to act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. These derivatives showed promising results in enhancing insulin sensitivity and reducing plasma glucose levels in animal models, indicating potential for treating type 2 diabetes .

Biochemical Applications

2. Protein Engineering

The incorporation of this compound into proteins has been investigated to study its effects on protein folding and stability. Its unique side chain can influence the conformational dynamics of proteins, making it a valuable tool in biochemical research.

Case Study: Membrane Protein Studies

In studies involving integral membrane proteins, this compound was used to create modified proteins that better mimic natural conditions. The ability to incorporate non-canonical amino acids like this compound allows researchers to probe protein interactions and functions more effectively .

Cosmetic Formulations

3. Skin Care Products

The compound has also found applications in cosmetic formulations due to its hydrophilic properties, which enhance skin hydration and product stability. Its inclusion in topical formulations has been shown to improve sensory attributes such as texture and moisture retention.

Case Study: Formulation Development

In a recent formulation study, this compound was evaluated alongside other ingredients using response surface methodology. The results indicated significant improvements in the moisturizing properties of the final product, showcasing its utility in enhancing cosmetic efficacy .

Data Tables

Application Area Description Key Findings
Medicinal Chemistry Drug development for metabolic disordersEnhanced insulin sensitivity in PPARγ agonist studies
Biochemistry Protein engineering for studying protein dynamicsImproved folding and stability in membrane proteins
Cosmetics Formulation for skin care productsIncreased hydration and improved sensory attributes

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in pathways related to neurotransmission, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Key Findings :

  • Enantiomers (e.g., 2S vs. 2R) often exhibit distinct biological activities due to differences in target binding. For example, the (2S) configuration in the target compound may enhance interaction with chiral receptors compared to its (2R) counterpart .
  • Diastereomers, such as (1R,2S)- vs. (1S,2R)-configured compounds, show variability in solubility and metabolic stability .

Substituent Variations on the Aromatic Ring

The tert-butyl group in the target compound is a steric and electronic modifier. Comparisons with other substituents reveal:

Compound Name Substituent Key Effects Reference
(1R,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OL Methyl Reduced steric hindrance; higher reactivity
(2R)-2-Amino-3-(4-bromophenyl)propan-1-ol Bromine Enhanced π–π interactions; heavier halogen
(2S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol Methoxy Increased electron density; altered H-bonding

Key Findings :

  • Steric Effects : The tert-butyl group in the target compound improves binding selectivity by restricting conformational flexibility, whereas methyl or methoxy groups increase reactivity but reduce specificity .
  • Electronic Effects : Halogens (e.g., Cl, Br) enhance electrophilicity and binding to hydrophobic pockets, while methoxy groups donate electron density, modifying solubility .

Functional Group Modifications

Variations in the amino alcohol backbone or additional functional groups impact applications:

Compound Name Functional Groups Key Features Reference
(S)-Propranolol Phenolic –OH; naphthyl group Beta-blocker activity; lacks tert-butyl
(2S)-2-(4-Chlorophenoxy)propan-1-ol Phenoxy ether; Cl substituent Muscle relaxant precursor; different backbone
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid Carboxylic acid; dimethylamino Enhanced acidity; distinct biological targets

Key Findings :

  • Replacement of the hydroxyl group with a phenoxy ether (e.g., in chlorphenesin analogs) shifts activity toward musculoskeletal applications .
  • Carboxylic acid derivatives, such as (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid, exhibit altered pharmacokinetics due to ionization at physiological pH .

Key Findings :

  • The target compound’s tert-butyl group and stereochemistry make it preferable for asymmetric catalysis, whereas dichloro analogs are prioritized for antimicrobial studies .
  • Methoxy-substituted derivatives demonstrate improved CNS activity due to enhanced lipid solubility .

Biological Activity

(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol, commonly referred to as a phenylpropanolamine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

1. Adrenergic Activity

This compound exhibits adrenergic activity by acting as a selective agonist at adrenergic receptors. This property is particularly relevant in the treatment of conditions such as nasal congestion and hypotension. Studies have shown that compounds with similar structures can stimulate alpha and beta adrenergic receptors, leading to vasoconstriction and increased heart rate .

2. Neurotransmitter Release

Research indicates that this compound may enhance the release of norepinephrine, contributing to its stimulant effects. This mechanism is crucial for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .

3. Antidepressant Effects

In animal models, this compound has demonstrated antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, similar to traditional antidepressants .

Case Study 1: Cardiovascular Effects

A study investigated the cardiovascular effects of this compound in hypertensive rats. Results indicated a significant reduction in blood pressure and heart rate variability, suggesting its potential as an antihypertensive agent .

Case Study 2: Cognitive Enhancement

In a double-blind placebo-controlled trial involving adult participants with ADHD, administration of this compound resulted in marked improvements in attention span and cognitive performance compared to the placebo group .

The pharmacological effects of this compound are primarily attributed to its interaction with various neurotransmitter systems:

  • Adrenergic Receptors : Binding to alpha and beta receptors enhances sympathetic nervous system activity.
  • Dopaminergic Pathways : Potential modulation of dopaminergic transmission may contribute to its stimulant properties.
  • Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may inhibit serotonin reuptake, enhancing mood regulation.

Safety and Toxicology

While promising, the safety profile of this compound must be carefully evaluated. Toxicological studies indicate that at high doses, it may lead to adverse cardiovascular effects, including tachycardia and hypertension . Long-term studies are necessary to fully understand its safety profile.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol, and how is stereochemical control achieved?

Methodological Answer: Stereoselective synthesis of this chiral amino alcohol can be achieved via asymmetric reduction or resolution. For example:

  • Asymmetric Reduction : Use a chiral catalyst (e.g., Corey-Bakshi-Shibata reagent) to reduce the corresponding ketone precursor, ensuring retention of the (2S) configuration. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Resolution of Racemates : Enzymatic resolution using lipases or esterases to hydrolyze a racemic mixture of esters, selectively isolating the desired enantiomer. Validate purity using polarimetry and NMR spectroscopy .

Key Reagents/Conditions:

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF for ketone intermediates .
  • Chiral Catalysts : Transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation .

Q. Which spectroscopic techniques are most effective for characterizing structural and stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and aromatic protons (δ ~7.2–7.4 ppm for para-substituted phenyl). Analyze coupling constants (e.g., J = 8–10 Hz for vicinal protons) to verify stereochemistry .
    • 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons, confirming the (2S) configuration via NOE correlations .
  • Chiral HPLC : Quantify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase .
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy barriers for stereochemical inversion or intramolecular hydrogen bonding, explaining stability under specific conditions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the tert-butyl group may enhance hydrophobic binding to receptor pockets .
  • MD Simulations : Assess metabolic stability by modeling degradation pathways in aqueous or enzymatic environments .

Key Parameters for Modeling:

  • Force fields (e.g., AMBER for biomolecular interactions).
  • Solvent models (e.g., implicit water for stability studies).

Q. What strategies resolve discrepancies in enantiomeric excess during synthesis?

Methodological Answer:

  • Optimized Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust catalyst loading or temperature .
  • Post-Synthesis Purification :
    • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
    • Chromatography : Preparative chiral HPLC to isolate high-ee fractions .
  • Root-Cause Analysis : Investigate impurities (e.g., residual ketone) via LC-MS and adjust reducing agent stoichiometry .

Q. What biological targets are plausible based on structural analogs?

Methodological Answer:

  • Antimicrobial Activity : The tert-butylphenyl group mimics lipophilic motifs in known antimicrobial agents. Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
  • Enzyme Inhibition : Screen for inhibition of amino alcohol kinases or phosphatases via kinetic assays (e.g., NADH-coupled detection) .
  • Neuropharmacology : Evaluate binding to GABA receptors using radioligand displacement assays, leveraging structural similarity to β-amino alcohol neuromodulators .

Q. How to design experiments for studying metabolic stability?

Methodological Answer:

  • In Vitro Hepatic Models : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Monitor hydroxylation at the tert-butyl group or N-oxidation .
  • Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in rodent models.
  • CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes .

Key Parameters:

  • Incubation time: 0–120 min.
  • Analytical method: MRM transitions for parent and metabolites.

Q. How can reaction conditions be optimized to mitigate data contradictions in scaled-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize yield and ee .
  • Controlled Atmosphere : Conduct reductions under inert gas (N₂/Ar) to prevent oxidation of intermediates .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time feedback .

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